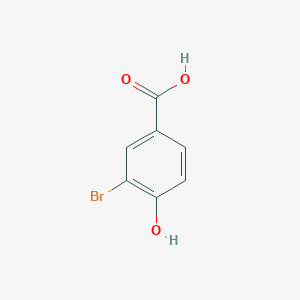

3-Bromo-4-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEQDAIDOBVHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931899 | |

| Record name | 3-Bromo-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14348-41-5 | |

| Record name | 3-Bromo-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14348-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-hydroxybenzoic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-hydroxybenzoic acid, a key chemical intermediate with significant potential in pharmaceutical and biochemical research. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its potential biological activities and applications in drug discovery, drawing insights from structurally related compounds.

Chemical Identity and Properties

This compound, with the CAS number 14348-41-5 , is a substituted aromatic carboxylic acid.[1] Its structure, featuring a bromine atom and a hydroxyl group on the benzoic acid backbone, makes it a versatile building block in organic synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 14348-41-5 | [1][2] |

| Molecular Formula | C₇H₅BrO₃ | [1] |

| Molecular Weight | 217.02 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 155-160 °C | |

| Solubility | Soluble in alcohols and ethers, slightly soluble in water. | [4] |

| SMILES | OC(=O)c1ccc(O)c(Br)c1 | |

| InChI | 1S/C7H5BrO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11) |

Spectral Data

While specific spectral data can vary based on the solvent and instrumentation, typical spectral characteristics can be found in various chemical databases. Researchers are advised to consult resources such as PubChem for detailed NMR, IR, and mass spectrometry data.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the bromination of p-hydroxybenzoic acid.

Experimental Protocol

Materials:

-

p-Hydroxybenzoic acid (0.37 mol)

-

Glacial acetic acid (370 ml and 60 ml)

-

Bromine (0.37 mol)

-

Cold water (2 liters)

Procedure:

-

Dissolve 50 g (0.37 mol) of p-hydroxybenzoic acid in 370 ml of glacial acetic acid with heating and stirring.[5]

-

Once dissolved, continue heating the solution to boiling.

-

Rapidly add a solution of 59 g (0.37 mol) of bromine in 60 ml of glacial acetic acid to the boiling solution.[5]

-

Reflux the reaction mixture for six hours with continuous stirring.[5]

-

After reflux, allow the solution to cool to room temperature.

-

Pour the cooled solution into two liters of cold water to precipitate the product.

-

Filter the resulting white precipitate by suction.

-

Recrystallize the crude product from glacial acetic acid to yield purified this compound.[5]

A calculated yield of 70.3% has been reported for this method.[5]

Synthesis Workflow Diagram```dot

Potential as an Enzyme Inhibitor

An isomer of the title compound, 4-Bromo-3-hydroxybenzoic acid, has been identified as an inhibitor of histidine decarboxylase (HDC) and aromatic-L-amino acid decarboxylase (DDC). [6]This suggests that this compound may also possess enzyme inhibitory activities, making it a compound of interest for screening in various drug discovery programs.

Applications in Drug Discovery and Development

This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its functional groups allow for a variety of chemical modifications, enabling the generation of libraries of compounds for high-throughput screening. Given the anti-inflammatory and potential enzyme inhibitory properties of its analogs, this compound is a promising scaffold for the development of novel drugs targeting inflammatory diseases and other conditions.

Conclusion

This compound is a readily synthesizable compound with a range of physicochemical properties that make it a useful tool in chemical and pharmaceutical research. While direct biological data is emerging, the activities of structurally related compounds strongly suggest its potential as a modulator of inflammatory pathways and as an enzyme inhibitor. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Bromo-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-hydroxybenzoic acid is an important organic compound that serves as a versatile intermediate in the synthesis of a variety of pharmaceuticals, dyes, and agrochemicals.[1][2] Its molecular structure, featuring a benzoic acid core with both a hydroxyl and a bromine substituent, imparts specific chemical reactivity and physical characteristics that are crucial for its application in drug design and development. The presence of these functional groups influences its acidity, solubility, and potential for hydrogen bonding, which in turn affects its behavior in biological systems.[2] This technical guide provides a detailed overview of the core physicochemical properties of this compound, complete with experimental protocols and a visual representation of its synthesis workflow.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. It is important to note the variability in the reported melting points, which can be attributed to factors such as the purity of the sample, the experimental method used for determination, and whether the compound is in its anhydrous or hydrated form.[1][3][4]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 14348-41-5 | [5] |

| Molecular Formula | C₇H₅BrO₃ | [5] |

| Molecular Weight | 217.02 g/mol | [5] |

| Appearance | White to pale yellow crystalline or powdery solid | [6] |

| Melting Point | 163.5 - 183 °C | [6][7] |

| pKa (Predicted) | 4.18 ± 0.10 | [6] |

| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [6] |

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates a common laboratory-scale synthesis of this compound from p-hydroxybenzoic acid.

Caption: Synthesis workflow for this compound.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube apparatus.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Sample of this compound (must be completely dry)

Procedure:

-

Sample Preparation: Place a small amount of the crystalline sample on a clean, dry surface. Use the mortar and pestle to finely powder the sample.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. Repeat this process until the packed sample is 2-3 mm high.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Approximate Melting Point Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get a rough estimate.

-

Accurate Melting Point Determination: Cool the apparatus to at least 20 °C below the estimated melting point. Set a slow heating rate (1-2 °C/minute) to ensure thermal equilibrium between the sample, thermometer, and heating block.

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating and record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).

-

Repeat: For accuracy, allow the apparatus to cool and repeat the determination with a fresh sample and capillary tube.

Solubility Determination (Qualitative)

This protocol outlines a qualitative method for assessing the solubility of this compound in various solvents.

Apparatus and Materials:

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

-

Sample of this compound

-

Solvents: Deionized water, ethanol, diethyl ether, 5% aqueous sodium hydroxide (B78521) (NaOH), 5% aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Sample Addition: Add approximately 20-30 mg of this compound to each test tube.

-

Solvent Addition: Add 1 mL of the respective solvent to each corresponding test tube.

-

Mixing: Vigorously shake or vortex each test tube for approximately 30-60 seconds to facilitate dissolution.

-

Observation: Observe each tube against a contrasting background to determine if the solid has dissolved completely. If the solution is clear with no visible solid particles, the compound is considered soluble. If solid remains, it is considered slightly soluble or insoluble.

-

Acid/Base Reactivity:

-

For the tubes containing NaOH and NaHCO₃, the formation of a clear solution indicates an acid-base reaction forming a soluble salt.

-

To confirm, carefully acidify the clear solution from the NaOH or NaHCO₃ test with 5% hydrochloric acid (HCl). The reappearance of a precipitate confirms the acidic nature of the original compound.

-

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) by titrating a solution of the weak acid with a strong base and monitoring the pH.

Apparatus and Materials:

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (100 mL)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Accurately weighed sample of this compound

-

Solvent (e.g., a water/methanol mixture to ensure solubility)

-

Inert gas (e.g., nitrogen or argon) to purge dissolved CO₂

Procedure:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent in a beaker. The concentration should be sufficient to give a clear titration curve (e.g., 1-10 mM).

-

Apparatus Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with the standardized NaOH solution over the beaker.

-

Inert Atmosphere: Gently bubble nitrogen or argon through the solution for several minutes before and during the titration to remove dissolved carbon dioxide, which can interfere with the results.

-

Titration:

-

Record the initial pH of the solution.

-

Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue adding titrant, reducing the increment size as you approach the equivalence point (where the pH changes most rapidly), and continue well past it.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be found from the peak of a first-derivative plot (ΔpH/ΔV vs. V).

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).

-

-

Replication: Perform the titration at least in triplicate to ensure the reliability and accuracy of the determined pKa value.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 14348-41-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 14348-41-5 | TCI AMERICA [tcichemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | C7H5BrO3 | CID 84368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

3-Bromo-4-hydroxybenzoic acid molecular structure and weight

An In-depth Technical Guide to 3-Bromo-4-hydroxybenzoic Acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical and chemical industries. This document details its molecular structure, physicochemical properties, and a validated experimental protocol for its synthesis.

This compound is an aromatic compound featuring a benzene (B151609) ring substituted with a carboxylic acid group, a hydroxyl group, and a bromine atom.[1][2] The IUPAC name for this compound is this compound.[3] Its structure makes it a valuable precursor in the synthesis of more complex molecules.[4]

Below is a visualization of the molecular structure of this compound.

References

Spectroscopic Profile of 3-Bromo-4-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Bromo-4-hydroxybenzoic acid (C₇H₅BrO₃), a significant compound in various chemical and pharmaceutical research domains. Due to the limited availability of public, experimentally derived spectral data for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on established principles and data from structurally analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following sections summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound. These predictions are derived from the analysis of substituent effects on the benzoic acid scaffold and comparison with spectroscopic data of similar molecules such as 3-bromobenzoic acid and 4-hydroxybenzoic acid.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons, as well as the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the carboxylic acid group, and the electron-donating effect of the hydroxyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2 | ~ 8.1 | Doublet (d) | ~ 2.0 | 1H |

| H-5 | ~ 7.0 | Doublet (d) | ~ 8.5 | 1H |

| H-6 | ~ 7.9 | Doublet of Doublets (dd) | ~ 8.5, ~ 2.0 | 1H |

| -OH | 10.0 - 12.0 (broad) | Singlet (s) | - | 1H |

| -COOH | 11.0 - 13.0 (broad) | Singlet (s) | - | 1H |

| Solvent: DMSO-d₆ |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 167 |

| C-1 | ~ 123 |

| C-2 | ~ 134 |

| C-3 | ~ 110 |

| C-4 | ~ 158 |

| C-5 | ~ 116 |

| C-6 | ~ 131 |

| Solvent: DMSO-d₆ |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound will be characterized by absorptions corresponding to its key functional groups.

Table 3: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| ~ 3200 | Medium, Broad | O-H stretch (Phenolic) |

| ~ 1700 | Strong | C=O stretch (Carboxylic acid) |

| ~ 1600, ~1450 | Medium | C=C stretch (Aromatic ring) |

| ~ 1300 | Medium | C-O stretch (Phenolic) |

| ~ 1250 | Medium | C-O stretch (Carboxylic acid) |

| Below 800 | Medium | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The fragmentation pattern will be indicative of the structure.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Comments |

| 216/218 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for Bromine. |

| 199/201 | [M-OH]⁺ | Loss of the hydroxyl group from the carboxylic acid. |

| 171/173 | [M-COOH]⁺ | Loss of the carboxylic acid group. |

| 137 | [M-Br]⁺ | Loss of the bromine atom. |

| 92 | [M-Br-COOH]⁺ | Subsequent loss of the carboxylic acid group after the loss of bromine. |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy Protocol:

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans.

-

Processing: Fourier transform, phase correction, baseline correction, and integration.

¹³C NMR Spectroscopy Protocol:

-

Instrument: 100 MHz (or higher) NMR Spectrometer

-

Pulse Sequence: Standard proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.

-

Processing: Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

-

Ensure the ATR crystal (e.g., diamond) is clean.

-

Record a background spectrum of the empty crystal.

-

Place a small amount of solid this compound onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[1]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-4-hydroxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Bromo-4-hydroxybenzoic Acid

This compound is a halogenated phenolic acid with a molecular formula of C₇H₅BrO₃. Its structure, featuring a carboxylic acid group and a hydroxyl group on a brominated benzene (B151609) ring, suggests a moderate to high polarity. These functional groups allow for hydrogen bonding, which plays a significant role in its solubility characteristics. Understanding the solubility of this compound in various organic solvents is crucial for a wide range of applications, including drug formulation, purification, and reaction chemistry.

Qualitative Solubility Profile

General chemical literature indicates that this compound is soluble in polar organic solvents such as alcohols and ethers, and slightly soluble in water. This is consistent with the presence of the polar carboxylic acid and hydroxyl groups, which can interact favorably with polar solvent molecules.

Quantitative Solubility Data of Structurally Related Compounds

To provide a quantitative context for the solubility of this compound, the following tables summarize the solubility of 4-hydroxybenzoic acid and 3-bromobenzoic acid in various common organic solvents. These compounds are structurally analogous, with 4-hydroxybenzoic acid sharing the same parent structure sans the bromine atom, and 3-bromobenzoic acid featuring the bromo- substitution without the hydroxyl group. Researchers can infer that the solubility of this compound will be influenced by the combined effects of the functional groups present in these two analogues.

Table 1: Illustrative Solubility of 4-Hydroxybenzoic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Water | 25 | ~0.5 |

| Ethanol | 25 | Freely Soluble |

| Methanol | 25 | Soluble |

| Acetone | 25 | Soluble |

| Diethyl Ether | 25 | Soluble |

| Chloroform | 25 | Slightly Soluble |

Note: "Freely Soluble" and "Soluble" are qualitative terms from literature; specific quantitative values at 25°C were not consistently available.

Table 2: Illustrative Solubility of 3-Bromobenzoic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 32 | 0.54 |

| Methanol | 25 | Soluble (50 g/L)[1] |

| Ethanol | 25 | Soluble |

| Acetone | 25 | Soluble |

| Ether | 25 | Soluble |

| Hot Water | - | Soluble |

Note: The data is compiled from various sources and is intended for illustrative purposes.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The following is a detailed protocol for the experimental determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is highly reliable for determining the solubility of a solid in a liquid.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed glass vials for solvent evaporation

-

Vacuum oven or desiccator

-

Vortex mixer

-

Spatula and weighing paper

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed, labeled glass vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, the solvent can be evaporated under a stream of inert gas or in a desiccator.

-

Continue the evaporation process until a constant weight of the dried solute is achieved. This indicates that all the solvent has been removed.

-

Reweigh the vial containing the dry solute.

-

4.3. Calculation of Solubility

The solubility can be expressed in various units. The most common are g/100 mL and g/100 g of solvent.

-

Mass of the saturated solution (m_solution): (Mass of vial + solution) - (Mass of empty vial)

-

Mass of the dissolved solute (m_solute): (Mass of vial + dry solute) - (Mass of empty vial)

-

Mass of the solvent (m_solvent): m_solution - m_solute

Solubility in g/100 g of solvent: (m_solute / m_solvent) * 100

Solubility in g/100 mL of solvent: To calculate this, the density of the solvent at the experimental temperature is required. (m_solute / (m_solvent / density_solvent)) * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Experimental workflow for determining solubility via the gravimetric method.

Conclusion

While direct quantitative solubility data for this compound is currently sparse, this guide provides a foundational understanding for researchers. The qualitative solubility profile, coupled with quantitative data from structurally similar compounds, offers valuable insights for solvent selection. The detailed experimental protocol for the gravimetric method equips scientists with a robust methodology to determine the precise solubility of this compound in various organic solvents, thereby facilitating its effective use in research and development.

References

An In-depth Technical Guide to the Crystal Structure of 3-Bromo-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of 3-Bromo-4-hydroxybenzoic acid. While a definitive single-crystal X-ray diffraction analysis for this compound is not publicly available, this document leverages detailed structural data from its close isomer, 3-bromo-2-hydroxybenzoic acid, to infer and discuss its likely crystalline architecture. This approach provides valuable insights into the potential intermolecular interactions and packing motifs that govern the physicochemical properties of this compound, which has noted anti-inflammatory and antimicrobial activities.[1]

Chemical and Physical Properties

This compound is a monohydroxybenzoic acid, appearing as a white to almost white crystalline powder.[1][2] It is soluble in organic solvents with limited solubility in water.[1] The presence of a bromine atom, a hydroxyl group, and a carboxylic acid group dictates its chemical reactivity and potential for forming specific intermolecular interactions within a crystal lattice.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅BrO₃ |

| Molecular Weight | 217.02 g/mol |

| CAS Number | 14348-41-5 |

| Appearance | White to Almost white powder/crystal |

| IUPAC Name | This compound |

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of p-hydroxybenzoic acid. A typical laboratory-scale synthesis protocol is as follows:

Experimental Protocol: Synthesis

-

Dissolution: 50 g (0.37 mol) of p-hydroxybenzoic acid is dissolved in 370 ml of glacial acetic acid with heating and stirring.

-

Bromination: Once the acid is dissolved, a solution of 59 g (0.37 mol) of bromine in 60 ml of glacial acetic acid is rapidly added to the boiling solution.

-

Reflux: The reaction mixture is refluxed for six hours with continuous stirring.

-

Precipitation: After reflux, the solution is allowed to cool to room temperature and then poured into two liters of cold water, leading to the formation of a white precipitate.

-

Purification: The crude product is collected by suction filtration and recrystallized from glacial acetic acid to yield purified this compound.

A representative yield for this synthesis is approximately 70.3%.

Crystal Structure Analysis: A Comparative Study with 3-bromo-2-hydroxybenzoic acid

Due to the absence of published crystallographic data for this compound, the well-documented crystal structure of its isomer, 3-bromo-2-hydroxybenzoic acid, serves as an excellent model for understanding the probable supramolecular assembly.[3] Benzoic acid derivatives, particularly those with hydroxyl substitutions, commonly exhibit predictable hydrogen bonding patterns.[3]

The crystal structure of 3-bromo-2-hydroxybenzoic acid reveals that the molecules are linked by mutual carboxyl-carboxyl O—H⋯O hydrogen bonds, forming centrosymmetric dimers.[3] This dimerization results in a characteristic R²₂(8) ring motif, a frequent packing feature in this class of compounds.[3]

Table 2: Crystallographic Data for 3-bromo-2-hydroxybenzoic acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.7984 (4) |

| b (Å) | 15.1953 (16) |

| c (Å) | 12.9113 (14) |

| β (°) | 94.131 (4) |

| Volume (ų) | 742.0 (1) |

| Z | 4 |

Data sourced from the crystallographic analysis of 3-bromo-2-hydroxybenzoic acid.[3]

Table 3: Selected Bond Lengths for 3-bromo-2-hydroxybenzoic acid (Å)

| Bond | Length (Å) |

| Br1—C3 | 1.895 (3) |

| O1—C2 | 1.353 (4) |

| O2—C7 | 1.315 (4) |

| O3—C7 | 1.226 (4) |

| C1—C2 | 1.398 (4) |

| C1—C7 | 1.481 (4) |

Data sourced from the crystallographic analysis of 3-bromo-2-hydroxybenzoic acid.[3]

Intermolecular Interactions and Supramolecular Assembly

For this compound, it is highly probable that the primary intermolecular interaction is the formation of hydrogen-bonded dimers via the carboxylic acid groups, similar to its 2-hydroxy isomer. The hydroxyl group at the 4-position and the bromine atom at the 3-position will further influence the crystal packing through additional hydrogen bonds and halogen bonds, respectively.

The anticipated hydrogen bonding scheme would involve the carboxylic acid groups of two molecules forming a centrosymmetric dimer. The hydroxyl group can act as a hydrogen bond donor to the carboxyl oxygen of an adjacent molecule, potentially leading to the formation of chains or sheets.

Caption: Predicted Hydrogen Bonding in this compound.

Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of this compound would follow a standard single-crystal X-ray diffraction workflow.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals of this compound would be grown, for example, by slow evaporation of a solution in a suitable organic solvent like ethanol (B145695) or acetone.

-

Data Collection: A selected crystal would be mounted on a diffractometer. X-ray diffraction data would be collected at a controlled temperature, typically 100 K or 293 K, using Mo Kα radiation.

-

Structure Solution and Refinement: The collected data would be processed to correct for various factors. The crystal structure would then be solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms would be located in difference Fourier maps and refined isotropically.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and published, a comprehensive analysis of its chemical properties and comparison with its close isomer, 3-bromo-2-hydroxybenzoic acid, allows for robust predictions of its structural characteristics. The formation of centrosymmetric dimers through carboxylic acid hydrogen bonding is a highly probable and dominant feature of its supramolecular assembly. Further investigation through single-crystal X-ray diffraction is necessary to fully elucidate the three-dimensional atomic arrangement and the nuances of its intermolecular interactions, which are crucial for understanding its biological activity and for the rational design of new drug candidates.

References

Quantum Chemical Insights into 3-Bromo-4-hydroxybenzoic Acid: A Technical Guide for Researchers

Introduction

3-Bromo-4-hydroxybenzoic acid (3Br-4HBA), a halogenated derivative of the naturally occurring 4-hydroxybenzoic acid, is a molecule of significant interest in medicinal chemistry and materials science.[1] Its structural features, including the presence of a carboxylic acid group, a hydroxyl group, and a bromine atom on the aromatic ring, impart unique electronic and chemical properties. Understanding these properties at a quantum mechanical level is crucial for predicting its reactivity, designing novel derivatives with enhanced biological activity, and exploring its potential in various applications.

This technical guide provides a comprehensive overview of the quantum chemical calculations performed to elucidate the molecular structure, vibrational spectra, and electronic properties of this compound. The methodologies presented are based on established computational protocols for similar phenolic compounds, offering a robust framework for researchers and drug development professionals.

Computational Methodology: A Framework for Analysis

The theoretical investigation of this compound is typically performed using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for molecules of this size.

Software and Theoretical Model:

Quantum chemical calculations are commonly carried out using the Gaussian suite of programs. The B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional is a widely employed method that combines the strengths of both Hartree-Fock theory and DFT. A common choice for the basis set is 6-311++G(d,p), which provides a flexible description of the electron distribution, including polarization and diffuse functions, essential for accurately modeling systems with heteroatoms and potential hydrogen bonding.

Geometry Optimization:

The first step in the computational analysis is the optimization of the molecular geometry. This process seeks to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface, providing the most stable conformation of the molecule. The optimized structure is confirmed to be a true minimum by ensuring the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Analysis (FT-IR and FT-Raman):

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. The calculated harmonic frequencies are often scaled by an empirical factor to better match the experimental anharmonic vibrational modes. This analysis allows for the assignment of specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecular vibrations.

Electronic Properties Analysis:

The electronic properties of the molecule are investigated through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis) by calculating the energies of the vertical electronic excitations.

Data Presentation: A Comparative Analysis

Table 1: Predicted Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

Data is based on typical values for substituted benzoic acids and should be confirmed by specific calculations for this compound.

| Parameter | Bond/Angle | Predicted Value (Å or °) |

| Bond Length | C-Br | ~1.89 - 1.91 |

| C-O (hydroxyl) | ~1.35 - 1.37 | |

| C=O (carbonyl) | ~1.21 - 1.23 | |

| C-O (carboxylic) | ~1.34 - 1.36 | |

| O-H (hydroxyl) | ~0.96 - 0.98 | |

| O-H (carboxylic) | ~0.97 - 0.99 | |

| C-C (aromatic) | ~1.38 - 1.41 | |

| Bond Angle | C-C-Br | ~118 - 120 |

| C-C-O (hydroxyl) | ~119 - 121 | |

| O=C-O (carboxylic) | ~122 - 124 | |

| C-C-C (aromatic) | ~118 - 122 |

Table 2: Predicted Vibrational Frequencies and Assignments (FT-IR and FT-Raman)

Assignments are based on characteristic vibrational modes of substituted benzoic acids.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| O-H stretch (carboxylic acid dimer) | 3300 - 2500 (broad) | Strong, characteristic of hydrogen bonding |

| C-H stretch (aromatic) | 3100 - 3000 | Medium to weak |

| C=O stretch (carboxylic acid) | 1720 - 1680 | Very Strong |

| C=C stretch (aromatic) | 1610 - 1580, 1500 - 1400 | Strong to medium |

| C-O stretch (carboxylic acid) | 1320 - 1210 | Strong |

| O-H in-plane bend (carboxylic acid) | 1440 - 1395 | Medium |

| C-Br stretch | 700 - 500 | Medium to strong |

Table 3: Predicted Electronic Properties

Values are estimations based on trends observed in similar aromatic compounds.

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 to -7.0 eV |

| LUMO Energy | ~ -1.5 to -2.0 eV |

| HOMO-LUMO Energy Gap | ~ 4.5 to 5.5 eV |

| UV-Vis Absorption Maxima (λmax) | ~ 250 - 300 nm |

Experimental Protocols: A Guide to Spectroscopic Characterization

The following protocols outline the standard experimental procedures for obtaining the spectroscopic data necessary to validate the computational results.

Fourier Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: The solid sample of this compound is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disk.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the mid-IR region (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and automatically subtracted from the sample spectrum.

Fourier Transform Raman (FT-Raman) Spectroscopy:

-

Sample Preparation: A small amount of the crystalline powder of this compound is placed in a sample holder (e.g., a glass capillary tube).

-

Data Acquisition: The sample is irradiated with a monochromatic laser source (e.g., a Nd:YAG laser at 1064 nm). The scattered light is collected and analyzed by a spectrometer to generate the Raman spectrum.

UV-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or methanol) of a known concentration.

-

Data Acquisition: The solution is placed in a quartz cuvette. The absorbance of the solution is measured over the ultraviolet and visible range (typically 200-800 nm) using a UV-Vis spectrophotometer. A spectrum of the pure solvent is used as a baseline.

Visualizations: Unveiling Molecular Insights

Molecular Structure of this compound

Caption: Optimized molecular structure of this compound.

Workflow for Quantum Chemical Calculations

Caption: General workflow for performing quantum chemical calculations.

Correlation of Theoretical and Experimental Data

Caption: Relationship between theoretical calculations and experimental data.

Conclusion

Quantum chemical calculations provide an indispensable tool for understanding the fundamental properties of this compound. By employing Density Functional Theory, researchers can gain detailed insights into its molecular geometry, vibrational characteristics, and electronic behavior. This theoretical framework, when combined with experimental spectroscopic data, allows for a comprehensive characterization of the molecule. The predictive power of these computational methods is invaluable for guiding the synthesis of new derivatives with tailored properties for applications in drug discovery and materials science. This guide serves as a foundational resource for scientists and researchers embarking on the computational and experimental investigation of this compound and its analogues.

References

An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-hydroxybenzoic Acid in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 3-Bromo-4-hydroxybenzoic acid, a versatile intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this compound.

Chemical and Physical Properties

This compound is a brominated derivative of 4-hydroxybenzoic acid. Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrO₃ | [1] |

| Molecular Weight | 217.02 g/mol | [1] |

| Appearance | White to off-white or pale yellow crystalline powder | [2] |

| Melting Point | 155-160 °C | |

| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [2] |

| CAS Number | 14348-41-5 |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its potential hazards.

GHS Classification:

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | Danger |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Warning |

(Based on aggregated GHS information)[1][3]

Primary Hazards:

-

Corrosive and Irritant: Causes serious eye damage and skin irritation.[1]

-

Harmful if Swallowed: Oral ingestion can be harmful.[1]

-

Respiratory Irritant: Dust may irritate the respiratory system.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

| PPE | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Body Protection | A laboratory coat, fully buttoned. |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is required when handling the powder outside of a fume hood. |

Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the chemical and ensure the safety of laboratory personnel.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.

-

Avoid generating dust.

-

Prevent contact with skin, eyes, and clothing.

-

Do not ingest or inhale.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation persists. |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release and Disposal

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE.

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

-

For large spills, contain the spill and absorb it with an inert material.

-

Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

As a halogenated organic compound, it may require disposal in a designated halogenated organic waste container.

Experimental Protocols

7.1. Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from p-hydroxybenzoic acid.

Materials:

-

p-hydroxybenzoic acid

-

Glacial acetic acid

-

Bromine

-

Cold water

Procedure:

-

Dissolve 50 g (0.37 mol) of p-hydroxybenzoic acid in 370 ml of glacial acetic acid with heating and stirring.

-

To the boiling solution, rapidly add a solution of 59 g (0.37 mol) of bromine in 60 ml of glacial acetic acid.

-

Reflux the reaction mixture for six hours with continuous stirring.

-

Allow the solution to cool to room temperature.

-

Pour the cooled solution into two liters of cold water to precipitate the product.

-

Filter the white precipitate by suction.

-

Recrystallize the crude product from glacial acetic acid to yield purified this compound.

7.2. General Work-up Procedure for Reactions Involving this compound

Work-up procedures will vary depending on the specific reaction. However, a general approach for quenching a reaction and isolating the product is outlined below. Always perform the work-up in a chemical fume hood.

Caption: General experimental work-up workflow.

Role in Signaling Pathways and Drug Development

While research on this compound is ongoing, its structural analogs have shown significant biological activity, suggesting its potential as a scaffold in drug discovery. For instance, the related compound 3-bromo-4,5-dihydroxybenzaldehyde (B99904) has been shown to protect against myocardial ischemia and reperfusion injury through the Akt-PGC1α-Sirt3 pathway.[4] It has also been demonstrated to protect skin cells from oxidative damage via the Nrf2/HO-1 pathway.[5] These findings highlight the potential for brominated hydroxybenzoic acids to modulate key cellular signaling pathways involved in oxidative stress and cell survival.

Caption: Potential signaling pathways modulated by structural analogs of this compound.

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and proper laboratory training. Always consult the SDS for the most up-to-date and detailed information before handling any chemical.

References

- 1. This compound | C7H5BrO3 | CID 84368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 3,5-Dibromo-4-hydroxybenzoic acid | C7H4Br2O3 | CID 76857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]

- 5. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 3-Bromo-4-hydroxybenzoic Acid from p-Hydroxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-4-hydroxybenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.[1] It serves as a key building block in drug discovery and development. This application note provides a detailed protocol for the electrophilic bromination of p-hydroxybenzoic acid to yield this compound. The procedure outlined is based on established laboratory methods, offering a reproducible workflow for obtaining the desired product.[2]

Reaction Scheme

The synthesis involves the direct bromination of p-hydroxybenzoic acid in glacial acetic acid. The hydroxyl group is an activating group, directing the electrophilic substitution to the ortho position.

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a documented synthesis procedure.[2]

3.1. Materials and Equipment

-

Reagents:

-

p-Hydroxybenzoic acid

-

Bromine

-

Glacial acetic acid

-

Deionized water

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Dropping funnel

-

Beaker (2 L)

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

-

3.2. Synthesis Procedure

-

Dissolution: In a round-bottom flask, dissolve 50 g (0.37 mol) of p-hydroxybenzoic acid in 370 ml of glacial acetic acid by heating with stirring.[2]

-

Bromine Addition: In a separate container, cautiously prepare a solution of 59 g (0.37 mol) of bromine in 60 ml of glacial acetic acid. Once the p-hydroxybenzoic acid solution is boiling, rapidly add the bromine solution using a dropping funnel.[2] Rapid addition to the boiling solution is recommended to prevent bumping.[2]

-

Reflux: Heat the reaction mixture to reflux and maintain it for six hours with continuous stirring.[2]

-

Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled solution into two liters of cold water. A white precipitate of the crude product will form.[2]

-

Isolation: Collect the white precipitate by suction filtration using a Büchner funnel.[2]

3.3. Purification

-

Recrystallization: Transfer the filtered crude product to a beaker and recrystallize it from glacial acetic acid to yield the purified this compound.[2]

-

Drying: Dry the purified white crystals, for example, in a vacuum oven at a moderate temperature.

Data Presentation

The following table summarizes the quantitative data for the synthesis.

| Parameter | Value | Reference/Comment |

| Reactants | ||

| p-Hydroxybenzoic acid | 50 g (0.37 mol) | Starting material[2] |

| Bromine (Br₂) | 59 g (0.37 mol) | Brominating agent[2] |

| Product | ||

| This compound | C₇H₅BrO₃ | Molecular Formula[1] |

| Molar Mass | 217.02 g/mol | |

| Theoretical Yield | ~80.29 g | Calculated based on 1:1 stoichiometry |

| Experimental Results | ||

| Actual Yield (Purified) | 55.2 g | Reported experimental result[2] |

| Calculated Yield | 70.3% | Based on the reported actual yield[2] |

| Purity (Example) | >97.0% | Typical purity for commercially available product[3] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Safety Precautions

-

Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle only in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use in a fume hood and wear appropriate PPE.

-

The reaction should be conducted with appropriate containment measures to handle potential spills and vapor release.

Conclusion

The described protocol provides a reliable method for the synthesis of this compound from p-hydroxybenzoic acid, achieving a good yield of 70.3%.[2] The procedure is straightforward, utilizing common laboratory reagents and equipment. Careful handling of bromine and glacial acetic acid is essential for a safe and successful synthesis. The final product is a key intermediate for further applications in research and development.

References

Laboratory Scale Synthesis of 3-Bromo-4-hydroxybenzoic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 3-Bromo-4-hydroxybenzoic acid, a valuable building block in medicinal chemistry and materials science. The procedure outlined below describes the bromination of 4-hydroxybenzoic acid in glacial acetic acid.

Experimental Protocol

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 4-hydroxybenzoic acid with bromine.

Materials:

-

4-hydroxybenzoic acid

-

Glacial acetic acid

-

Bromine

-

Cold water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Stir bar

-

Dropping funnel

-

Beaker

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 50 g (0.37 mol) of 4-hydroxybenzoic acid in 370 ml of glacial acetic acid by heating and stirring.[1]

-

Addition of Bromine: Once the 4-hydroxybenzoic acid is fully dissolved, bring the solution to a boil.[1] In a separate container, dissolve 59 g (0.37 mol) of bromine in 60 ml of glacial acetic acid. Rapidly add this bromine solution to the boiling solution of 4-hydroxybenzoic acid.[1]

-

Reaction Reflux: Reflux the reaction mixture for six hours with continuous stirring.[1]

-

Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature.[1] Pour the cooled solution into two liters of cold water, which will cause a white precipitate to form.[1]

-

Purification by Recrystallization: Filter the white precipitate by suction filtration. Recrystallize the crude product from glacial acetic acid to yield purified this compound.[1]

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis.

| Parameter | Value | Reference |

| Starting Material | 4-hydroxybenzoic acid | [1] |

| Moles of Starting Material | 0.37 mol | [1] |

| Brominating Agent | Bromine | [1] |

| Moles of Bromine | 0.37 mol | [1] |

| Solvent | Glacial Acetic Acid | [1] |

| Reaction Time | 6 hours | [1] |

| Product Yield | 55.2 g | [1] |

| Calculated Yield | 70.3% | [1] |

| Appearance | White crystals | [1] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols: The Strategic Use of 3-Bromo-4-hydroxybenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-hydroxybenzoic acid is a versatile aromatic building block in organic synthesis, prized for its trifunctional nature. The presence of a carboxylic acid, a phenol, and a bromine atom on the same scaffold allows for a diverse range of chemical transformations. This makes it a valuable starting material in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility is especially pronounced in the construction of biaryl compounds and other substituted aromatic systems that are common motifs in pharmacologically active agents. These notes provide detailed protocols for the synthesis and key applications of this compound, with a focus on its role in the development of therapeutic agents.

Key Applications

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its key applications include:

-

Cross-Coupling Reactions: The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This is a cornerstone of modern drug discovery for the synthesis of biaryl structures.

-

Synthesis of Anti-Inflammatory and Analgesic Agents: The biphenyl (B1667301) scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). This compound is a key precursor for the synthesis of analogues of drugs like diflunisal.

-

Development of Thyroid Hormone Receptor Antagonists: The core structure of this compound can be elaborated to produce complex molecules that modulate the activity of nuclear receptors, such as the thyroid hormone receptor.

-

Enzyme Inhibition Studies: This molecule and its derivatives are utilized in biochemical research to probe the active sites of enzymes and to develop novel enzyme inhibitors[1].

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the bromination of p-hydroxybenzoic acid to yield this compound[2].

Reaction Scheme:

References

3-Bromo-4-hydroxybenzoic Acid: A Versatile Scaffold for Pharmaceutical Innovation

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Bromo-4-hydroxybenzoic acid is a versatile aromatic building block increasingly utilized in the synthesis of novel pharmaceutical agents. Its unique substitution pattern, featuring a carboxylic acid, a hydroxyl group, and a bromine atom, provides multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures with diverse pharmacological activities. This document provides detailed application notes on the use of this compound in the development of p38 MAP kinase inhibitors, a class of drugs with significant therapeutic potential in inflammatory diseases and cancer.

Application: Development of p38 MAP Kinase Inhibitors

This compound serves as a key starting material for the synthesis of potent and selective p38 mitogen-activated protein (MAP) kinase inhibitors. The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers, making it an attractive target for therapeutic intervention.

The structural motif of this compound can be elaborated into complex heterocyclic systems, such as the diarylpyridinone core found in the clinical candidate PH-797804, a potent p38α MAP kinase inhibitor. The bromine atom facilitates cross-coupling reactions for the introduction of aryl or heteroaryl substituents, while the carboxylic acid and hydroxyl groups can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties.

Quantitative Data: In Vitro Potency of p38 MAP Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of representative p38 MAP kinase inhibitors, including analogues that can be conceptually derived from a this compound scaffold.

| Compound | Target | IC50 (nM) | Assay Method |

| BIRB 796 (Doramapimod) | p38α | 38 | Kinase Assay |

| p38β | 65 | Kinase Assay | |

| p38γ | 200 | Kinase Assay | |

| p38δ | 520 | Kinase Assay | |

| PH-797804 (aS isomer) | p38α | >100-fold more potent than aR isomer | Kinase Assay[1] |

| SB203580 | p38α | 222.44 ± 5.98 | Kinase Assay[2] |

Experimental Protocols

Protocol 1: Synthesis of a Diarylpyridinone p38 MAP Kinase Inhibitor Intermediate

This protocol outlines a potential synthetic route for a key intermediate in the synthesis of diarylpyridinone-based p38 MAP kinase inhibitors, starting from this compound.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Methanol (B129727) (MeOH)

-

2,4-Difluorobenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ammonia (B1221849) (NH₃) in methanol

-

Ethyl acetoacetate (B1235776)

-

Sodium ethoxide (NaOEt)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Organic solvents (e.g., Dichloromethane (DCM), Ethyl acetate (B1210297) (EtOAc))

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Esterification: To a solution of this compound (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 4 hours. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to yield methyl 3-bromo-4-hydroxybenzoate.

-

O-Alkylation: To a solution of methyl 3-bromo-4-hydroxybenzoate (1.0 eq) in acetone, add 2,4-difluorobenzyl bromide (1.1 eq) and potassium carbonate (1.5 eq). Reflux the mixture for 6 hours. Cool to room temperature, filter the solid, and concentrate the filtrate. Purify the residue by column chromatography to obtain methyl 3-bromo-4-((2,4-difluorobenzyl)oxy)benzoate.

-

Amidation: Treat the ester from the previous step with a solution of ammonia in methanol in a sealed tube at 80 °C for 12 hours. Cool the reaction mixture and concentrate under reduced pressure to yield 3-bromo-4-((2,4-difluorobenzyl)oxy)benzamide.

-

Pyridinone Ring Formation: To a solution of sodium ethoxide (2.2 eq) in ethanol, add the benzamide (B126) (1.0 eq) and ethyl acetoacetate (1.1 eq). Reflux the mixture for 8 hours. Cool to room temperature and acidify with dilute hydrochloric acid. Filter the precipitate, wash with water, and dry to obtain the 3-bromo-4-((2,4-difluorobenzyl)oxy)-6-methylpyridin-2(1H)-one intermediate.

Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against p38α MAP kinase.

Materials:

-

Recombinant human p38α MAP kinase

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP

-

Substrate peptide (e.g., Myelin Basic Protein)

-

Synthesized inhibitor compounds

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, substrate, and test compound in kinase buffer.

-

Initiate the kinase reaction by adding ATP. Incubate at 30 °C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway Diagram

Caption: p38 MAPK signaling pathway and point of inhibition.

Experimental Workflow Diagram

Caption: Synthetic workflow for a p38 inhibitor intermediate.

References

- 1. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Application of 3-Bromo-4-hydroxybenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-hydroxybenzoic acid is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active compounds. Its unique substitution pattern, featuring a bromine atom and a hydroxyl group on the benzoic acid core, provides opportunities for diverse chemical modifications to develop novel therapeutic agents. This document outlines the applications of this compound derivatives in anticancer and antimicrobial research, providing detailed experimental protocols and quantitative data to support further investigation and drug development efforts.

Key Applications in Medicinal Chemistry

Derivatives of this compound, particularly its hydrazide analogues, have demonstrated significant potential as both anticancer and antimicrobial agents. The structural modifications of the carboxyl group into hydrazides and subsequently into various N'-substituted benzohydrazides have yielded compounds with potent biological activities.

Anticancer Activity

Certain 3-bromobenzohydrazide derivatives have exhibited notable cytotoxic effects against human cancer cell lines. The mechanism of action for related hydroxybenzoic acid derivatives has been linked to the inhibition of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[1] HDAC inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

Antimicrobial Activity

The quest for new antimicrobial agents is driven by the challenge of increasing drug resistance. Derivatives of this compound have been explored for their potential to combat various microbial pathogens. The introduction of different substituents on the hydrazide moiety allows for the fine-tuning of antimicrobial potency and spectrum.

Quantitative Data Summary

The following tables summarize the in vitro anticancer and antimicrobial activities of a series of 3-bromo-N'-(substituted benzylidene)benzohydrazide derivatives.

Table 1: In Vitro Anticancer Activity of 3-Bromobenzohydrazide Derivatives against Human Colorectal Carcinoma (HCT116) Cell Line [2][3]

| Compound ID | R-group on Benzylidene | IC₅₀ (µM) |

| 1 | 2-Chlorophenyl | 2.80 |

| 2 | 4-Chlorophenyl | 2.50 |

| 3 | 2-Nitrophenyl | 2.20 |

| 4 | 3-Nitrophenyl | 1.80 |

| 5 | 4-Nitrophenyl | 2.10 |

| 6 | 2-Hydroxyphenyl | 1.50 |

| 7 | 4-Hydroxyphenyl | 1.70 |

| 8 | 4-Hydroxy-3-methoxyphenyl | 1.20 |

| Tetrandrine (Standard) | - | 1.53 |

| 5-Fluorouracil (Standard) | - | 4.60 |

Table 2: In Vitro Antimicrobial Activity of 3-Bromobenzohydrazide Derivatives [2]

| Compound ID | R-group on Benzylidene | pMICam (µM/ml) |

| 1 | 2-Chlorophenyl | 1.37 |

| 2 | 4-Chlorophenyl | 1.40 |

| 3 | 2-Nitrophenyl | 1.45 |

| 4 | 3-Nitrophenyl | 1.52 |

| 5 | 4-Nitrophenyl | 1.48 |

| 6 | 2-Hydroxyphenyl | 1.60 |

| 7 | 4-Hydroxyphenyl | 1.55 |

| 8 | 4-Hydroxy-3-methoxyphenyl | 1.67 |

*pMICam represents the negative logarithm of the average minimum inhibitory concentration.

Experimental Protocols

Synthesis Protocols

Protocol 1: Synthesis of Methyl 3-Bromo-4-hydroxybenzoate

This protocol describes the esterification of this compound.

-

Materials: this compound, Methanol (B129727) (anhydrous), Sulfuric acid (concentrated).

-

Procedure:

-

Dissolve this compound (1 eq.) in anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).

-

Protocol 2: Synthesis of 3-Bromobenzohydrazide

This protocol outlines the conversion of the methyl ester to the corresponding hydrazide.

-

Materials: Methyl 3-Bromo-4-hydroxybenzoate, Hydrazine (B178648) hydrate (B1144303) (99%), Ethanol.

-

Procedure:

-

Dissolve Methyl 3-Bromo-4-hydroxybenzoate (1 eq.) in ethanol.

-

Add hydrazine hydrate (1.5 eq.) to the solution.

-

Reflux the mixture for 8-10 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry to obtain 3-Bromobenzohydrazide.

-

Protocol 3: Synthesis of 3-Bromo-N'-(substituted benzylidene)benzohydrazides

This protocol details the final step of synthesizing the target Schiff base derivatives.[2]

-

Materials: 3-Bromobenzohydrazide, Substituted benzaldehydes, Glacial acetic acid, Ethanol.

-

Procedure:

-

Dissolve 3-Bromobenzohydrazide (1 eq.) in ethanol.

-

Add the respective substituted benzaldehyde (B42025) (1 eq.) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 3-5 hours.

-

Cool the mixture to room temperature and pour it into crushed ice.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the product from ethanol to obtain the pure compound.

-

Biological Assay Protocols

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

This protocol describes the determination of the cytotoxic activity of the synthesized compounds against a cancer cell line.

-

Materials: HCT116 cells, DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates.

-

Procedure:

-

Seed HCT116 cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

Protocol 5: In Vitro Antimicrobial Activity (Tube Dilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

-